molecular formula C11H11NO2S B8726482 Methyl 2-amino-2-(benzo[b]thiophen-3-yl)acetate

Methyl 2-amino-2-(benzo[b]thiophen-3-yl)acetate

Cat. No.: B8726482
M. Wt: 221.28 g/mol
InChI Key: DXHBPKCPVHUXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-(benzo[b]thiophen-3-yl)acetate is a chemical compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(benzothiophen-3-yl)acetate can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C, providing yields ranging from 58% to 96% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-assisted synthesis method suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(benzo[b]thiophen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-amino-2-(benzo[b]thiophen-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(benzothiophen-3-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(benzo[b]thiophen-3-yl)acetate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its methyl ester group and amino functionality provide versatility in chemical modifications, making it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

methyl 2-amino-2-(1-benzothiophen-3-yl)acetate

InChI

InChI=1S/C11H11NO2S/c1-14-11(13)10(12)8-6-15-9-5-3-2-4-7(8)9/h2-6,10H,12H2,1H3

InChI Key

DXHBPKCPVHUXSF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CSC2=CC=CC=C21)N

Origin of Product

United States

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